molecular formula C20H17N3O5 B10901983 Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hex-6-yl)acetyl]amino}benzoate

Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hex-6-yl)acetyl]amino}benzoate

Cat. No.: B10901983
M. Wt: 379.4 g/mol
InChI Key: WFRFFESVNNTKGQ-UHFFFAOYSA-N
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Description

METHYL 2-{[2-(2,4-DIOXO-3-PHENYL-3,6-DIAZABICYCLO[3.1.0]HEX-6-YL)ACETYL]AMINO}BENZOATE is a complex organic compound with a unique bicyclic structure. This compound is characterized by its diazabicyclohexyl core, which is fused with a phenyl group and an acylated amino benzoate moiety. The presence of multiple functional groups, including carbonyl, amide, and ester, makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[2-(2,4-DIOXO-3-PHENYL-3,6-DIAZABICYCLO[3.1.0]HEX-6-YL)ACETYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the diazabicyclohexyl core through a cyclization reaction. This intermediate is then acylated with a phenylacetyl chloride to introduce the phenyl group. The final step involves the coupling of this intermediate with methyl 2-aminobenzoate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[2-(2,4-DIOXO-3-PHENYL-3,6-DIAZABICYCLO[3.1.0]HEX-6-YL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring and amide groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various substituents onto the aromatic ring or amide group.

Scientific Research Applications

METHYL 2-{[2-(2,4-DIOXO-3-PHENYL-3,6-DIAZABICYCLO[3.1.0]HEX-6-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{[2-(2,4-DIOXO-3-PHENYL-3,6-DIAZABICYCLO[3.1.0]HEX-6-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The diazabicyclohexyl core and phenyl group can bind to active sites of enzymes or receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 2-{[2-(2,4-DIOXO-3-PHENYL-3,6-DIAZABICYCLO[3.1.0]HEX-6-YL)ACETYL]AMINO}BENZOATE lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 2-[[2-(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hexan-6-yl)acetyl]amino]benzoate

InChI

InChI=1S/C20H17N3O5/c1-28-20(27)13-9-5-6-10-14(13)21-15(24)11-22-16-17(22)19(26)23(18(16)25)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3,(H,21,24)

InChI Key

WFRFFESVNNTKGQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3C2C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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